2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide is a chemical compound with the molecular formula C6H8Cl3NO2 and a molecular weight of 232.493 g/mol . This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide typically involves the reaction of trichloroacetyl chloride with 1-hydroxybut-3-en-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as ammonia (NH3) and thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trichloroacetamide: Shares the trichloroacetamide structure but lacks the hydroxybutenyl group.
N-(1-hydroxybut-3-en-2-yl)acetamide: Similar structure but without the trichloro substitution.
Uniqueness
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide is unique due to its combination of trichloro and hydroxybutenyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
97186-55-5 |
---|---|
Molecular Formula |
C6H8Cl3NO2 |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C6H8Cl3NO2/c1-2-4(3-11)10-5(12)6(7,8)9/h2,4,11H,1,3H2,(H,10,12) |
InChI Key |
JYCRBAZIYXASKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.